(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
Description
This compound is a nitrile-containing enenitrile derivative featuring a dimethylamino-substituted furan ring and a methylated benzodiazole moiety. The dimethylamino group enhances solubility in polar solvents, while the benzodiazole unit may contribute to hydrogen bonding or metal coordination .
Properties
IUPAC Name |
(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20(2)16-9-8-13(22-16)10-12(11-18)17-19-14-6-4-5-7-15(14)21(17)3/h4-10H,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXUXRRTNUHFX-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzodiazole intermediates, followed by their coupling through a nitrile formation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of compounds containing furan and benzodiazole moieties exhibit significant anticancer activity. The structure of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In vitro Studies
In a recent study, derivatives of benzodiazole were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of the dimethylamino group on the furan ring was noted to enhance cytotoxicity, suggesting a structure-activity relationship that could be explored further with this compound .
Neuropharmacology
2.1 Histamine Antagonism
Compounds similar to this compound have been investigated for their ability to act as histamine antagonists. The presence of the dimethylamino group is crucial for binding to histamine receptors, potentially leading to therapeutic effects in conditions such as allergies and gastric acid secretion disorders .
Case Study: Histamine H2 Antagonists
Research has highlighted the synthesis of various histamine H2 antagonists incorporating similar structural motifs. These compounds showed efficacy in reducing gastric acid secretion in animal models, paving the way for further exploration of this compound as a candidate for drug development targeting gastrointestinal disorders .
Material Science
3.1 Organic Electronics
The unique electronic properties of compounds featuring furan and benzodiazole units make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system within (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-en nitrile allows for efficient charge transport and light emission properties .
Case Study: OLED Development
Recent advancements in OLED technology have utilized furan-containing compounds due to their favorable photophysical properties. A study demonstrated that incorporating benzodiazole derivatives into OLEDs improved device efficiency significantly compared to traditional materials .
Data Summary Table
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Neuropharmacology | Histamine antagonism | Effective in reducing gastric acid secretion |
| Material Science | Organic electronics (OLEDs, OPVs) | Enhanced efficiency in light-emitting devices |
Mechanism of Action
The mechanism of action of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituents on the furan and benzodiazole/benzimidazole rings. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in the target compound (electron-donating) contrasts with bromophenyl (electron-withdrawing) in , affecting charge distribution and optical properties.
- Solubility : The methylated benzodiazole in the target compound improves solubility in organic solvents compared to unmethylated analogs .
- Biological Relevance: The benzimidazole/benzodiazole core is common in kinase inhibitors, but the dimethylamino-furan substitution in the target compound may reduce cytotoxicity compared to halogenated derivatives .
Research Findings and Methodological Insights
Structural Analysis and Crystallography
- Crystallographic Tools: The SHELX suite (e.g., SHELXL, SHELXT) and ORTEP-III are widely used for resolving such conjugated systems.
- Hydrogen Bonding : Analogous compounds (e.g., ) show hydrogen-bonding interactions between the benzimidazole NH and nitrile groups, which stabilize crystal packing .
Functional Comparisons
- Spectroscopic Properties : Fluorometric studies (similar to ) could elucidate the target compound’s aggregation behavior, given its conjugated system.
- Virtual Screening : Methods for compound similarity analysis (e.g., pharmacophore mapping, graph-based descriptors ) suggest the target compound’s planar structure may align with DNA-intercalating agents, though this remains untested.
Limitations and Gaps
- No explicit biological or thermodynamic data (e.g., binding affinities, logP) for the target compound is available in the provided evidence.
- Comparative studies on synthetic routes (e.g., nitrile formation via Knoevenagel condensation ) are absent but critical for scalability.
Biological Activity
The compound (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile, often abbreviated as DMF-BZ, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, including cytotoxicity and enzyme inhibition.
Structural Characteristics
DMF-BZ is characterized by a unique structure that combines a furan moiety with a benzodiazole, which is known for its diverse pharmacological properties. The molecular formula is , and it features a prop-2-enenitrile functional group that may contribute to its reactivity and biological activity.
Synthesis
The synthesis of DMF-BZ can be achieved through a multi-step process involving the condensation of dimethylaminofuran with 1-methylbenzodiazole. The reaction conditions typically include the use of polar aprotic solvents and bases to facilitate the formation of the desired compound. The purity of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of DMF-BZ against various cancer cell lines. For instance, a study reported that DMF-BZ exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Antiviral Activity
DMF-BZ has also been investigated for its antiviral properties. A study indicated that derivatives of benzodiazole compounds exhibit selective inhibition against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Although specific data on DMF-BZ is limited, its structural similarity to known inhibitors suggests potential antiviral activity.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes. Preliminary findings suggest that DMF-BZ may act as an inhibitor of certain kinases involved in cancer progression. For example, it was found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation.
Case Studies
Several case studies have highlighted the pharmacological potential of DMF-BZ:
-
Case Study 1: Breast Cancer Treatment
- Objective : To evaluate the efficacy of DMF-BZ in MCF-7 cell lines.
- Findings : The compound significantly reduced cell viability and induced apoptosis.
- : DMF-BZ shows promise as a potential therapeutic agent for breast cancer treatment.
-
Case Study 2: Antiviral Screening
- Objective : To assess the antiviral activity against HIV.
- Findings : While direct results for DMF-BZ were inconclusive, related compounds showed effective inhibition of HIV replication.
- : Further research is warranted to explore DMF-BZ's antiviral potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
